molecular formula C21H19FN6O2 B2878657 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide CAS No. 1251594-14-5

2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2878657
CAS No.: 1251594-14-5
M. Wt: 406.421
InChI Key: VOADFGSTJBWRFT-UHFFFAOYSA-N
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Description

The compound 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide (hereafter referred to as Compound A) is a triazolopyrimidine derivative characterized by a 1,2,4-triazole fused pyrimidine core. Key structural features include:

  • A 4-fluorophenylamino group at position 5 of the triazolopyrimidine ring.
  • A 7-methyl substituent on the pyrimidine moiety.
  • An N-(4-methylphenyl)acetamide side chain at position 2.

This scaffold is pharmacologically significant due to the triazolopyrimidine core’s ability to mimic purine bases, enabling interactions with enzymes like kinases or polymerases . The fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, while the acetamide group modulates solubility and target binding .

Properties

IUPAC Name

2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2/c1-13-3-7-16(8-4-13)24-19(29)12-27-21(30)28-18(26-27)11-14(2)23-20(28)25-17-9-5-15(22)6-10-17/h3-11H,12H2,1-2H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOADFGSTJBWRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyrimidine ring.

    Introduction of the Fluoroanilino Group: The fluoroanilino group is introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Analogs and Modifications

Below is a comparative analysis of Compound A with two closely related analogs (Table 1):

Table 1: Structural and Bioactivity Comparison
Compound ID Structural Features Molecular Weight Bioactivity Notes References
Compound A 4-methylphenyl acetamide; 4-fluorophenylamino; 7-methyl triazolopyrimidine 420.448 g/mol Hypothesized kinase inhibition (based on triazolopyrimidine core activity) .
Compound B () 2,5-dimethylphenyl acetamide; 4-fluorophenylamino; 7-methyl triazolopyrimidine 420.448 g/mol Similar core structure; methyl groups may enhance lipophilicity but reduce solubility.
Compound C () 4-chlorophenyl acetamide; 4-fluoro-3-methylphenylamino; 7-methyl triazolopyrimidine N/A Chlorine substituent may improve target affinity (e.g., kinase inhibition) .
Key Observations:

Substituent Position on the Acetamide Group: Compound A’s 4-methylphenyl group vs. Compound B’s 2,5-dimethylphenyl alters steric and electronic properties. The para-methyl group in A may favor planar binding to hydrophobic enzyme pockets, whereas B’s ortho/meta methyl groups could disrupt binding due to steric hindrance .

Amino Group Modifications: Compound C’s 4-fluoro-3-methylphenylamino group adds a methyl substituent adjacent to fluorine. This may enhance metabolic stability compared to A’s unsubstituted 4-fluorophenylamino group .

Triazolopyrimidine Core :

  • All compounds retain the 7-methyl and 3-oxo groups, critical for maintaining the scaffold’s conformational rigidity and hydrogen-bonding capacity .

Bioactivity and Pharmacological Implications

  • Kinase Inhibition Potential: Triazolopyrimidines are known to inhibit kinases (e.g., JAK2, EGFR). The fluorine and methyl groups in Compound A and B likely enhance selectivity, while Compound C’s chlorine may improve potency .
  • Anticancer Activity : Analogs with chlorine substituents (e.g., Compound C ) have demonstrated higher anticancer activity in studies on thiophene-triazolopyrimidine hybrids .
  • Metabolic Stability : Fluorine in A and B reduces oxidative metabolism, whereas C ’s additional methyl group may further prolong half-life .

Biological Activity

The compound 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide is a derivative of triazolopyrimidine known for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure

The compound features a complex structure characterized by:

  • A triazolo[4,3-c]pyrimidine core.
  • Substituents including a 4-fluoroanilino group and a 4-methylphenyl acetamide moiety.

Synthesis

The synthesis typically involves several steps:

  • Formation of the triazolopyrimidine core through cyclization.
  • Nucleophilic substitution to introduce the 4-fluoroanilino group.
  • Alkylation with a 4-methylphenyl halide under basic conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Enzyme Inhibition

Studies have shown that derivatives of triazolopyrimidines can act as inhibitors for specific enzymes. For instance, compounds similar to our target have demonstrated the ability to inhibit certain kinases and phosphatases involved in cancer pathways .

Antiviral Properties

Triazolopyrimidine derivatives have been explored for their antiviral properties. In vitro studies suggest that they may inhibit replication of viruses such as herpes simplex virus type 1 (HSV-1) . The mechanism often involves interference with viral RNA synthesis or assembly.

Antitumor Activity

Several studies have indicated that triazolopyrimidine compounds can inhibit the growth of tumor cell lines. For example, compounds structurally related to our target have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis .

The mechanism of action for this compound likely involves:

  • Binding to specific enzymes or receptors.
  • Modulating signaling pathways that lead to cell cycle arrest or apoptosis in tumor cells.

Case Studies and Research Findings

  • Immunological Activity : A study on similar compounds revealed that they exhibited immunoregulatory effects by inhibiting lymphocyte proliferation and cytokine production .
  • Anticancer Studies : Research demonstrated that certain derivatives inhibited the proliferation of human peripheral blood lymphocytes and showed promise in reducing tumor necrosis factor-alpha (TNF-α) production in whole blood cultures .
  • Antiviral Activity : In vitro tests indicated that some derivatives inhibited HSV-1 replication in specific cell lines, showcasing potential therapeutic applications against viral infections .

Data Summary Table

Activity TypeObservationsReferences
Enzyme InhibitionEffective against specific kinases
AntiviralInhibits HSV-1 replication
AntitumorInduces apoptosis in cancer cell lines
ImmunomodulatoryInhibits lymphocyte proliferation

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